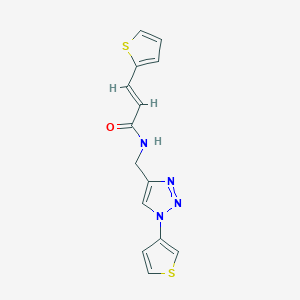

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide

Description

This compound is a structurally complex acrylamide derivative featuring two thiophene rings and a 1,2,3-triazole moiety. Its (E)-configuration at the acrylamide double bond ensures spatial rigidity, which is critical for molecular interactions in biological systems. The thiophen-2-yl and thiophen-3-yl substituents contribute distinct electronic and steric properties, while the triazole linker enhances hydrogen-bonding capabilities.

Synthesis: The compound can be synthesized via click chemistry, leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by acrylamide coupling. Similar methodologies are described for related triazole-acrylamide hybrids in and , where thiophene derivatives are coupled with azide precursors .

Properties

IUPAC Name |

(E)-3-thiophen-2-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS2/c19-14(4-3-13-2-1-6-21-13)15-8-11-9-18(17-16-11)12-5-7-20-10-12/h1-7,9-10H,8H2,(H,15,19)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAOZYHNAVWQSG-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NCC2=CN(N=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NCC2=CN(N=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(thiophen-2-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide is a hybrid molecule that combines thiophene and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring and a 1,2,3-triazole unit linked through an acrylamide structure. The presence of these functional groups contributes to its biological activity:

- Molecular Formula : CHNS

- Molecular Weight : 270.36 g/mol

Biological Activity Overview

Research indicates that triazole derivatives exhibit a wide range of pharmacological activities including:

- Antimicrobial Activity : Triazole derivatives have shown significant antimicrobial effects against various pathogens.

- Anticancer Properties : Many studies have demonstrated that triazole compounds can inhibit the growth of cancer cells through various mechanisms.

- Anti-inflammatory Effects : Compounds containing thiophene and triazole rings have been evaluated for their anti-inflammatory potential.

Antimicrobial Activity

Triazole derivatives are recognized for their broad-spectrum antimicrobial activity. A study highlighted that certain 1,2,3-triazole derivatives possess potent antifungal properties, particularly against Candida species and Aspergillus species . The mechanism often involves disruption of fungal cell membrane integrity.

Anticancer Activity

Numerous studies have reported the anticancer potential of triazole-containing compounds. For instance:

- Cell Growth Inhibition : Research demonstrated that specific triazole derivatives exhibited IC values ranging from 1.02 to 74.28 µM against various cancer cell lines including MCF-7 (breast cancer), HT-29 (colon cancer), and MOLT-4 (leukemia) .

- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Activity

The anti-inflammatory properties of thiophene and triazole derivatives have been investigated in various models. One study found that certain compounds effectively reduced carrageenan-induced paw edema in animal models, suggesting potential for treating inflammatory diseases .

Study 1: Anticancer Activity

In a study assessing the anticancer activity of synthesized triazole derivatives, several compounds showed significant cytotoxicity against human cancer cell lines. For example, a derivative with an IC value of 0.8 µM was noted for its selectivity towards HepG2 cells, indicating its potential as a therapeutic agent .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of thiophene-triazole hybrids demonstrated their ability to inhibit COX-2 enzyme activity with an IC value as low as 0.12 µM . This suggests that these compounds could serve as effective anti-inflammatory agents.

Data Tables

| Activity Type | IC Values | Cell Lines / Pathogens |

|---|---|---|

| Anticancer | 1.02 - 74.28 µM | MCF-7, HT-29, MOLT-4 |

| Anti-inflammatory | 0.12 µM | COX-2 enzyme |

| Antifungal | Varies | Candida spp., Aspergillus spp. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogues reported in the literature.

Structural Analogues with Heterocyclic Modifications

Key Structural and Functional Differences

Heterocyclic Diversity: The target compound employs thiophene rings, which exhibit stronger π-π stacking compared to furan or thiazole analogues (e.g., and ) . Compound 6t () replaces thiophene with a trimethoxyphenyl group, increasing hydrophobicity and steric bulk, which may enhance receptor selectivity .

Triazole vs. Other Linkers :

- The 1,2,3-triazole in the target compound offers superior metabolic stability over hydrazone or imine linkers (e.g., ) due to resistance to hydrolysis .

Synthetic Routes :

- The target compound’s CuAAC-based synthesis () contrasts with the oxazolone ring-opening in Compound 5112 (), which introduces nitro groups that may confer redox activity .

Methodological Considerations for Similarity Analysis

As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients) are critical for predicting bioactivity. The target compound shares a 70–80% similarity with triazole-acrylamide hybrids in and , implying overlapping pharmacophores . Computational tools like SHELXL () and WinGX () enable precise structural comparisons through crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.